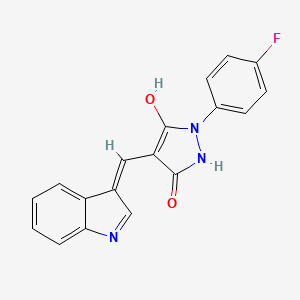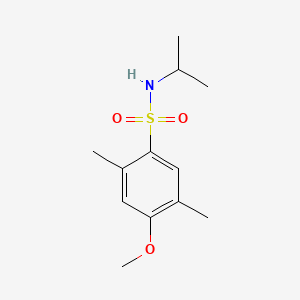![molecular formula C27H24N2O5S B13378526 [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B13378526.png)
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate is a complex organic compound with a unique structure that includes an ethoxy group, a methoxyanilino group, and a thiazolylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product. For example, the synthesis may involve the use of ethoxybenzene, methoxyaniline, and thiazole derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals, materials, and coatings .
Wirkmechanismus
The mechanism of action of [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate include:
- 2-ethoxy-4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl 4-methoxybenzoate
- 2-ethoxy-4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl 2,4-dichlorobenzoate
- 2-ethoxy-4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl 4-chlorobenzoate .
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H24N2O5S |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
[2-ethoxy-4-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-23-15-18(7-14-22(23)34-26(31)19-8-5-17(2)6-9-19)16-24-25(30)29-27(35-24)28-20-10-12-21(32-3)13-11-20/h5-16H,4H2,1-3H3,(H,28,29,30)/b24-16- |
InChI-Schlüssel |
QVTWIFXIFULGHS-JLPGSUDCSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)OC)S2)OC(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2)OC(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378452.png)
![ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378460.png)
![4-Chloro-2-[(4-ethyl-1-piperazinyl)sulfonyl]-5-methylphenyl propyl ether](/img/structure/B13378467.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378478.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378482.png)
![4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide](/img/structure/B13378488.png)
![ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate](/img/structure/B13378504.png)

![(5Z)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(2-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378509.png)
![2-[[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-6-[2-hydroxyethyl(methyl)amino]benzo[de]isoquinoline-1,3-dione](/img/structure/B13378514.png)
![(5Z)-5-[[[6-[2-hydroxyethyl(methyl)amino]-1,3-dioxobenzo[de]isoquinolin-2-yl]amino]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13378517.png)
![2-Methyl-2-{[(3-methylthiophen-2-YL)methyl]amino}propan-1-OL](/img/structure/B13378524.png)

